molecular formula C12H9FN2O B185231 N-(4-fluorophenyl)pyridine-3-carboxamide CAS No. 24303-06-8

N-(4-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B185231
CAS No.: 24303-06-8
M. Wt: 216.21 g/mol
InChI Key: SRPXJYRIMMGYIB-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxamide group, which is further linked to a 4-fluorophenyl moiety. This structure combines aromatic and hydrogen-bonding functionalities, making it a scaffold of interest in medicinal chemistry and agrochemical research. The fluorine atom enhances electronegativity and metabolic stability, while the pyridine-carboxamide core facilitates interactions with biological targets such as enzymes and receptors .

Properties

CAS No.

24303-06-8

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

N-(4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16)

InChI Key

SRPXJYRIMMGYIB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F

solubility

32.4 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • This modification may alter pharmacokinetics compared to the parent compound due to chlorine’s larger atomic radius and lipophilicity .
  • N-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (RN: 302560-08-3) :
    Replacement of the pyridine ring with a pyrrolidine-5-one introduces conformational rigidity and a ketone group. The 4-chlorophenyl substituent may reduce solubility but improve target specificity in enzyme inhibition studies .

Heterocyclic Core Modifications

  • Furo[2,3-b]pyridine Derivatives (e.g., A.3.33–A.3.39): Compounds like 2-(difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide (A.3.36) incorporate a fused furopyridine core and bulky indan substituents.
  • Imidazo[1,2-a]pyridine-3-carboxamide (CAS: 478245-38-4) :
    Replacement of pyridine with an imidazopyridine ring increases basicity and aromatic surface area, which could enhance interactions with hydrophobic binding pockets in targets like kinase enzymes .

Substituent Variations on the Phenyl Ring

  • N-(4-Fluoro-2-methylphenyl) Derivatives (e.g., P328-1664) :
    Addition of a methyl group at the phenyl 2-position (as in P328-1664) introduces steric effects that may reduce off-target interactions. The compound’s furo[3,2-c]pyridine core further diversifies its electronic profile compared to the parent structure .

  • The piperidine ring increases flexibility, contrasting with the planar pyridine-carboxamide structure .

Complex Hybrid Structures

  • Niaprazine (CymitQuimica): This metabolite of a sedative drug features a pyridine-3-carboxamide linked to a 4-fluorophenylpiperazine via a butyl chain.
  • Bicyclo[1.1.1]pentane-Containing Analogues (e.g., Compounds 1 and 2) :
    These derivatives from Bristol-Myers Squibb incorporate bicyclo[1.1.1]pentane groups, which are bioisosteres for tert-butyl or aromatic rings. This substitution reduces molecular weight while maintaining rigidity, offering advantages in solubility and synthetic accessibility .

Structural and Functional Implications

Electronic Effects

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity enhances dipole interactions and oxidative stability, whereas chlorine may improve hydrophobic interactions .
  • Trifluoromethyl Groups : Introduce strong electron-withdrawing effects and metabolic resistance, as seen in N-(3-trifluoromethylphenyl) derivatives .

Steric and Conformational Effects

  • Bulkier Substituents (e.g., indan, bicyclo groups) : Improve target specificity but may reduce cellular permeability .
  • Rigid Heterocycles (e.g., furopyridine) : Enhance binding affinity through pre-organized conformations .

Pharmacokinetic Considerations

  • Pyridine vs. Piperidine Cores : Pyridine’s planar structure favors aromatic interactions, while piperidine’s flexibility may enhance solubility .
  • Methyl and Methoxy Groups : Improve metabolic stability but may increase molecular weight .

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